molecular formula C20H19FN4O4S3 B2365852 N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 868974-30-5

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2365852
CAS No.: 868974-30-5
M. Wt: 494.57
InChI Key: VNUDFHRIODGYKG-UHFFFAOYSA-N
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Description

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H19FN4O4S3 and its molecular weight is 494.57. The purity is usually 95%.
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Scientific Research Applications

α-Glucosidase Inhibition and Antioxidant Activities

Compounds with structural similarities to N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide have shown promise in inhibiting α-glucosidase, an enzyme relevant in diabetes management. Additionally, these compounds exhibit antimicrobial and antioxidant activities, indicating potential for broad pharmacological applications (Menteşe, Ülker, & Kahveci, 2015).

Structural Analysis and Synthesis

The synthesis and structural analysis of related compounds, focusing on aspects like crystal structure and intermolecular interactions, provide valuable insights for drug design and development (Banu et al., 2013).

Fluorogenic Properties for Metal Ion Detection

Some derivatives show specific fluorogenic properties, enhancing their potential for detecting metal ions like mercury. This suggests applications in environmental monitoring and analytical chemistry (Song et al., 2006).

Antiproliferative and Antimicrobial Properties

Derivatives of 1,3,4-thiadiazole, a core structure in the compound of interest, have been studied for their antiproliferative and antimicrobial properties. This highlights their potential in cancer research and infectious disease treatment (Gür et al., 2020).

Antimicrobial Activities

Similar compounds have been synthesized and evaluated for their antimicrobial activities, particularly against tuberculosis, indicating potential applications in infectious disease therapy (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Cancer Research and Photodynamic Therapy

Some thiadiazole derivatives are used in cancer research, particularly in photodynamic therapy. Their ability to generate singlet oxygen, an essential factor in this therapy, makes them promising for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Fluorescence for Biological Applications

Benzothiazole derivatives have been explored for their fluorescence properties, indicating their potential as sensitive detection agents in biochemistry and molecular biology (Nair & Rajasekharan, 2004).

Anticancer Agents

Research into benzothiazole derivatives, which share structural features with the compound , has shown that they can function as effective anticancer agents. These studies emphasize the significance of specific substitutions on their antitumor properties (Osmaniye et al., 2018).

Properties

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S3/c21-17-4-2-1-3-15(17)13-30-20-24-23-19(31-20)22-18(26)14-5-7-16(8-6-14)32(27,28)25-9-11-29-12-10-25/h1-8H,9-13H2,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUDFHRIODGYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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